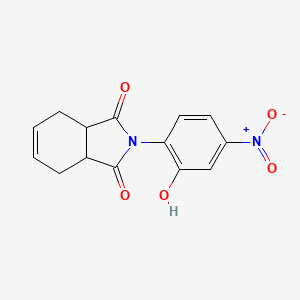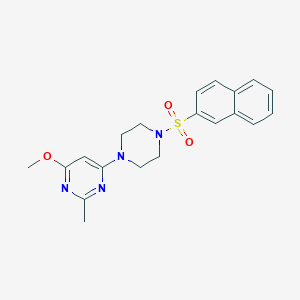
4-Methoxy-2-methyl-6-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing anti-inflammatory and analgesic agents, demonstrates the utility of pyrimidine derivatives in medicinal chemistry. These compounds were identified as cyclooxygenase-1/2 inhibitors, highlighting their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).
Biological Activities
- Research into analogues of σ receptor ligand PB28, with added polar functionality and reduced lipophilicity, aimed at improving therapeutic and diagnostic applications in oncology, suggests the importance of such derivatives in developing positron emission tomography radiotracers (Abate et al., 2011).
- The development of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating a "long-chain" 1-(2-methoxyphenyl)piperazine structure, indicates the role of these compounds in neuroscience research, particularly for visualizing receptor overexpression in cells (Lacivita et al., 2009).
Herbicidal Activity
- Dimethoxypyrimidines, including derivatives with methoxy groups at specific positions on pyrimidine and triazine rings, were synthesized and evaluated for their herbicidal activity. This research points to the agricultural applications of such compounds, particularly their role in controlling weed growth (Nezu et al., 1996).
Anticancer Properties
- A study on 1,3,4-thiadiazolo pyrimidine derivatives as PARP1 inhibitors highlighted their potential in vitro and in vivo anticancer activity. This underscores the therapeutic prospects of pyrimidine derivatives in cancer treatment (Eldhose et al., 2020).
Antimicrobial and Antibacterial Activities
- Synthesis of new pyrimidine derivatives, including their evaluation for antimicrobial activity, demonstrates the potential of these compounds in addressing bacterial infections. The study provides insights into the chemical structure-activity relationship essential for developing new antimicrobials (El-Agrody et al., 2000).
Mechanism of Action
- Additionally, the compound may interact with butyrylcholinesterase (BuChE) , which also modulates acetylcholine levels .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
4-methoxy-2-methyl-6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-21-19(14-20(22-15)27-2)23-9-11-24(12-10-23)28(25,26)18-8-7-16-5-3-4-6-17(16)13-18/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFFUCSZKHGLTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)

![1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2780072.png)

![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)

![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)
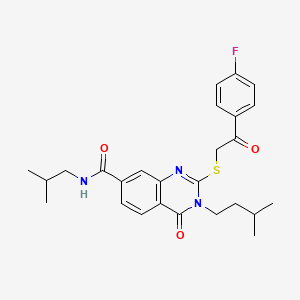
![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)
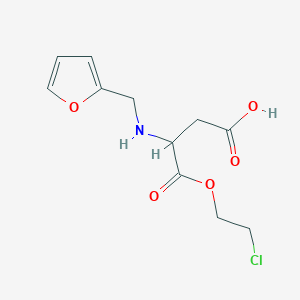
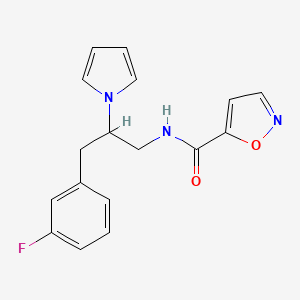
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2780089.png)
